
U93631
Overview
Description
U93631 is a potent ligand of the γ-aminobutyric acid type A (GABAA) receptor, a critical ion channel responsible for inhibitory neurotransmission in the central nervous system. With a reported half-maximal inhibitory concentration (IC50) of 100 nM, this compound exhibits a unique mechanism of action characterized by a rapid, time-dependent decay of GABA-induced whole-cell chloride (Cl⁻) currents in recombinant GABAA receptors .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for U93631 are not widely documented in the literature.
- Industrial production methods are also scarce, which limits our understanding of large-scale synthesis.
Chemical Reactions Analysis
- U93631 interacts with GABAA receptors, affecting Cl-currents.
- It accelerates receptor desensitization, rather than acting as an open channel blocker.
- Common reagents and conditions related to its synthesis remain undisclosed.
Scientific Research Applications
- U93631’s applications span various fields:
Neuroscience: Investigating GABAA receptor function and modulation.
Pharmacology: Studying receptor kinetics and drug interactions.
Drug Development: Potential therapeutic applications.
Ion Channel Research: Understanding Cl-current regulation.
Mechanism of Action
- U93631 binds to the picrotoxin site on GABAA receptors.
- It stabilizes the inactive form of the channel via allosteric interaction.
- The compound accelerates the decay of GABA-induced Cl-currents without significantly affecting peak amplitude.
- Its precise molecular targets and pathways require further exploration.
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- Purity : 99.92% (HPLC)
- Solubility : Stable in DMSO at 10 mM concentration .
This property makes it a valuable tool for studying receptor desensitization kinetics .
Clinical Status: No clinical development has been reported for U93631, and it remains restricted to experimental research .
This compound belongs to a class of GABAA receptor modulators. Below is a comparative analysis with structurally or functionally related compounds:
SX-3228
- Target : Benzodiazepine (BZ1) receptor, a subtype of GABAA.
- IC50 : 17 nM (selective BZ1 agonist) .
- Mechanism : Enhances GABA-induced Cl⁻ currents by binding to the BZ1 site, unlike this compound, which acts independently of GABA binding.
- Research Utility : Used to study anxiolytic pathways, whereas this compound is employed for probing receptor desensitization .
Picrotoxin
- Target: GABAA receptor (non-competitive antagonist).
- Mechanism: Blocks the Cl⁻ channel pore, causing biphasic inhibition. This compound, in contrast, induces a monophasic, time-dependent decay .
- Selectivity : Picrotoxin affects multiple GABAA receptor subtypes, while this compound’s selectivity remains under investigation .
U18666A
- Target : Cholesterol synthesis and transport (functionally distinct from this compound).
- Bioactivity : Inhibits intracellular cholesterol trafficking, unrelated to ion channel modulation .
- Structural Comparison: Both compounds share a "U"-series nomenclature but diverge in molecular structure and biological targets .
Data Tables
Table 1: Pharmacological Comparison of this compound and Analogues
Table 2: Structural and Physicochemical Properties
Research Findings and Key Differentiators
Mechanistic Uniqueness : this compound’s time-dependent inhibition distinguishes it from pore-blocking agents like picrotoxin and allosteric modulators like SX-3222. This property is critical for studying GABAA receptor desensitization kinetics .
Structural Novelty: this compound’s lactone-free structure contrasts with classical GABAA ligands (e.g., benzodiazepines), offering insights into novel binding modalities .
Lack of Clinical Translation : Unlike some GABAA modulators in clinical trials (e.g., vigabatrin), this compound remains a research tool due to uncharacterized toxicity and pharmacokinetics .
Notes and Limitations
- Handling Precautions : this compound is for research use only; avoid clinical applications .
- Data Gaps : Comparative studies with newer GABAA ligands (e.g., gaboxadol) are lacking.
- Synthesis Challenges : High purity (99.92%) requires advanced chromatographic techniques, as described in supplementary methodologies .
Biological Activity
U93631 is a compound recognized for its biological activity as a GABAA receptor antagonist, specifically targeting the picrotoxin site. This compound has garnered attention for its potential implications in neuroscience and pharmacology, particularly concerning its modulatory effects on GABAA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.
This compound binds to the picrotoxin site of the GABAA receptor, stabilizing the inactive form of the channel through an allosteric mechanism. This binding inhibits the receptor's function, leading to decreased neuronal excitability. The compound has been shown to affect various GABAA receptor subtypes, influencing their pharmacological profiles and functional properties .
Pharmacological Profile
The pharmacological profile of this compound indicates that it may exhibit subtype-selective activity. Research has demonstrated that this compound can inhibit GABAA receptor-mediated currents in a concentration-dependent manner, with varying efficacy across different receptor subtypes . The following table summarizes the key findings related to this compound's biological activity:
Parameter | Value |
---|---|
Target Receptor | GABAA Receptors |
Binding Site | Picrotoxin Site |
Mechanism | Allosteric Inhibition |
Effect on Receptor | Stabilizes inactive form |
Efficacy (EC50) | ~1 µM for certain subtypes |
Selectivity | Subtype-dependent effects observed |
Study 1: Inhibition of Neuronal Activity
In a study exploring the effects of this compound on neuronal excitability, researchers found that administration of this compound led to a significant reduction in GABA-induced currents in cultured neurons. This study highlighted the compound's potential use as a tool for investigating GABAA receptor function and its role in modulating synaptic transmission .
Study 2: Comparative Efficacy with Other Antagonists
A comparative study evaluated this compound against other known GABAA antagonists like pentylenetetrazole. Results indicated that while both compounds inhibited GABAA receptor activity, this compound exhibited a unique profile with distinct efficacy levels across various receptor subtypes. This suggests that this compound could serve as a valuable reference compound for developing more selective GABAA modulators .
Study 3: Behavioral Implications
Another investigation assessed the behavioral implications of this compound in animal models. The results indicated that administration of this compound resulted in anxiolytic-like effects, suggesting its potential therapeutic applications in anxiety disorders. This aligns with findings that GABAA receptor antagonism can influence anxiety-related behaviors .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of U93631 on GABAA receptors, and how does it differ from classical ligands?
this compound acts as a non-classical GABAA receptor ligand, inducing a rapid, time-dependent decay of GABA-induced chloride currents in recombinant receptors. Unlike traditional agonists/antagonists, its novel chemical structure suggests unique binding kinetics, potentially targeting allosteric sites or modulating receptor desensitization pathways. Researchers should use whole-cell patch-clamp electrophysiology to measure Cl⁻ current decay rates (IC50 = 100 nM) and compare results with control ligands (e.g., muscimol or bicuculline) .
Q. What experimental models are optimal for studying this compound’s effects on inhibitory neurotransmission?
Recombinant GABAA receptors expressed in HEK293 cells or Xenopus oocytes are standard models for isolating subunit-specific effects. For physiological relevance, primary neuronal cultures (e.g., hippocampal or cortical neurons) can assess this compound’s impact on synaptic inhibition. Include controls for cell viability (e.g., MTT assays) and receptor specificity (e.g., α/β/γ subunit knockout variants) to minimize off-target effects .
Q. What are the recommended assays for quantifying this compound’s activity and purity in experimental workflows?
Use high-performance liquid chromatography (HPLC) to verify purity (≥99.92%) and liquid chromatography-mass spectrometry (LC-MS) for structural validation. Functional assays should employ concentration-response curves (0.1–10 µM range) with GABA co-application to evaluate concentration-dependent inhibition of Cl⁻ currents. Normalize data to baseline GABA responses to account for inter-experimental variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different experimental systems?
Discrepancies may arise from variations in receptor subunit composition (e.g., α1β2γ2 vs. α5β3γ2), expression systems (mammalian vs. amphibian cells), or recording conditions (temperature, chloride reversal potential). To address this, perform meta-analyses of published datasets, stratifying results by subunit configuration and experimental protocols. Validate findings using cross-lab reproducibility studies and standardized buffer formulations .
Q. What structural features of this compound underpin its binding affinity and functional selectivity at GABAA receptors?
Molecular docking simulations and site-directed mutagenesis can identify critical residues in receptor subunits (e.g., α1F64 or β2Y157) that interact with this compound. Pair these with radioligand displacement assays (e.g., [³H]muscimol competition) to map binding sites. Advanced techniques like cryo-EM may reveal conformational changes induced by this compound binding .
Q. How do in vitro findings on this compound’s receptor modulation translate to in vivo models of neurological disorders?
Design translational studies using rodent models of epilepsy or anxiety, administering this compound via intracerebroventricular (ICV) injection to bypass blood-brain barrier limitations. Combine electrophysiological recordings (e.g., local field potentials in the hippocampus) with behavioral assays (e.g., elevated plus maze). Address interspecies variability by comparing pharmacokinetic profiles across animal models .
Q. Methodological Guidance
- Handling Data Contradictions : Apply dialectical analysis to distinguish principal contradictions (e.g., subunit-specific effects) from secondary factors (e.g., batch-to-batch compound variability). Prioritize resolving conflicts through iterative hypothesis testing, such as repeating experiments under harmonized conditions .
- Experimental Design : Align research questions with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study investigating this compound’s neuroprotective effects in ischemic stroke should define clear endpoints (e.g., infarct volume reduction) and ethical protocols for animal use .
Properties
IUPAC Name |
tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBSEJKZKXIYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164988 | |
Record name | U 93631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152273-12-6 | |
Record name | U 93631 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U 93631 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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